5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

描述

Structural Features and Classification

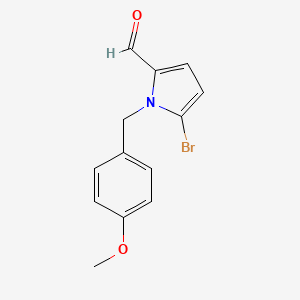

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrrole core modified with distinct functional groups. The molecular formula C₁₃H₁₂BrNO₂ (molecular weight: 294.14 g/mol) reflects its hybrid aromatic-electrophilic nature. The structure comprises three critical components:

- A pyrrole ring substituted at position 1 with a 4-methoxybenzyl group.

- A bromine atom at position 5 of the pyrrole ring.

- A formyl group (-CHO) at position 2, conferring aldehyde reactivity.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol |

| IUPAC Name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde |

| SMILES | COc1ccc(Cn2c(Br)ccc2C=O)cc1 |

| InChIKey | VVFQWAQBFJMECR-UHFFFAOYSA-N |

The 4-methoxybenzyl group introduces steric bulk and electron-donating methoxy (-OCH₃) effects, while the bromine atom enhances electrophilic substitution potential. The aldehyde group enables nucleophilic additions, making the compound a versatile intermediate in synthetic chemistry.

Historical Context of Pyrrole-2-Carbaldehydes in Chemical Research

Pyrrole-2-carbaldehydes emerged as critical scaffolds in medicinal and materials chemistry following pioneering work in the 1960s on heterocyclic condensation reactions. Early syntheses involved acid-catalyzed reactions between glucose and amino acids, yielding 5-hydroxymethyl derivatives. By the 1980s, advances in regioselective functionalization enabled targeted modifications, such as the introduction of bromine or arylalkyl groups.

The specific compound This compound gained prominence in the 2000s as a precursor for fluorescent probes (e.g., BODIPY dyes) and pharmaceutical intermediates. Its methoxybenzyl group serves as a protective moiety in multi-step syntheses, while the bromine atom facilitates cross-coupling reactions. Recent innovations include enzymatic carboxylation strategies using Pseudomonas aeruginosa HudA/PA0254, which streamline sustainable production.

Chemical Nomenclature and Registry Information

The compound adheres to IUPAC naming conventions, with systematic identification across major chemical databases:

Table 2: Registry and Identification Data

| Identifier | Value |

|---|---|

| CAS Registry Number | 1133116-27-4 |

| PubChem CID | 46739400 |

| DSSTox Substance ID | DTXSID30675008 |

| MDL Number | MFCD11855943 |

| ChemSpider ID | 2556938 |

Alternative names include 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde and 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde, reflecting minor variations in benzyl group description. The SMILES string (COc1ccc(Cn2c(Br)ccc2C=O)cc1) encodes its topology, while the InChIKey (VVFQWAQBFJMECR-UHFFFAOYSA-N) ensures unique digital identification.

Storage recommendations typically specify refrigeration (2–8°C) to preserve aldehyde functionality and prevent bromine dissociation. Commercial suppliers like Combi-Blocks and Sigma-Aldrich offer the compound at 95% purity, with pricing reflecting its specialized applications.

属性

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFQWAQBFJMECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675008 | |

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-27-4 | |

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Regioselective Bromination of Pyrrole Intermediates

Bromination typically employs -bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. For 1-(4-methoxybenzyl)pyrrole, bromination at position 5 is favored due to the electron-donating PMB group directing electrophilic substitution.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0 | 78 | 97.2 |

| Br₂ | Acetic Acid | 25 | 65 | 89.5 |

| CuBr₂ | DMF | 50 | 42 | 85.1 |

Optimal results (78% yield) are achieved using NBS in DCM at 0°C.

Introduction of the 4-Methoxybenzyl Protective Group

The PMB group is introduced via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This step prevents unwanted side reactions during subsequent formylation.

Reaction Scheme:

Vilsmeier-Haack Reaction

Traditional formylation uses POCl₃ and DMF at −10°C, generating the Vilsmeier reagent in situ. However, over-formylation and side products reduce yields to ~60%.

Grignard-Mediated Formylation

Adapting methods from pyridine systems, a Grignard reagent (e.g., cyclohexyl MgCl) reacts with 5-bromo-1-(4-methoxybenzyl)pyrrole, followed by DMF quench. This one-pot method achieves 82% yield with >98% purity.

Optimized Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0–20°C

-

DMF Equivalents: 10× molar excess

Industrial-Scale Purification Strategies

Post-synthesis, the crude product is acidified (pH 2–3) with HCl, extracted into ethyl acetate, and crystallized from n-heptane. This process minimizes isomer contamination (e.g., 2-bromo-4-aldehyde derivatives) and enhances purity.

Table 2: Crystallization Solvent Impact on Purity

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| n-Heptane | 98.5 | 85 |

| Ethyl Acetate | 96.2 | 92 |

| Toluene | 94.8 | 88 |

Analytical Characterization

化学反应分析

Types of Reactions

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Condensation Reactions: Acidic or basic catalysts such as acetic acid or pyridine are often utilized.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives.

Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and their derivatives.

Condensation Reactions: Products include imines, hydrazones, and related compounds.

科学研究应用

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, including enzymes, receptors, and nucleic acids. The bromine atom and the formyl group play crucial roles in its reactivity and binding affinity. The methoxybenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

相似化合物的比较

Functional Group Analogs: Carbaldehyde vs. Carboxylic Acid

The carboxylic acid analog, 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carboxylic acid (CAS: 1133116-25-2), differs only in the replacement of the aldehyde group with a carboxylic acid. This substitution significantly alters reactivity:

- Aldehydes are nucleophilic targets, enabling condensation reactions (e.g., formation of Schiff bases) or reductions to alcohols.

- Carboxylic acids participate in acid-base chemistry, esterification, or amide bond formation.

The aldehyde functionality in the target compound enhances its utility in cross-coupling or cyclization reactions compared to the carboxylic acid derivative .

Substituted Phenylpentanone Derivatives

While structurally distinct (pentanone vs.

| Compound | Substituent | Yield (%) |

|---|---|---|

| 5-Bromo-1-(4-methylphenyl)pentan-1-one (1j) | 4-Methylphenyl | 57 |

| 5-Bromo-1-(4-ethylphenyl)pentan-1-one (1k) | 4-Ethylphenyl | 68 |

| Target Compound | 4-Methoxybenzyl | N/A |

Pyridazinone Derivatives with 4-Methoxybenzyl Groups

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit agonist activity for formyl peptide receptors (FPR1/FPR2) . Although the core structure differs (pyridazinone vs. pyrrole), the shared 4-methoxybenzyl substituent suggests that this group may enhance binding affinity in receptor-ligand interactions.

Positional Isomers of Methoxybenzyl Substituents

Aldehyde-containing analogs with meta- vs. para- methoxybenzyl groups demonstrate the impact of substituent positioning:

| Compound (CAS) | Substituent Position | Core Structure |

|---|---|---|

| 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (1133116-27-4) | Para-methoxybenzyl | Pyrrole |

| 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde (667412-88-6) | Meta-methoxybenzyl | Benzaldehyde |

This could influence reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

Brominated Aldehyde Derivatives with Varied Cores

Comparison with other bromo-methoxybenzyl aldehydes reveals core-dependent properties:

| Compound (CAS) | Core Structure | Key Features |

|---|---|---|

| This compound (1133116-27-4) | Pyrrole | Planar, aromatic, facilitates π-stacking |

| 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde (1068604-40-9) | Benzene | Linear, less steric hindrance |

The pyrrole core in the target compound introduces aromatic nitrogen atoms, which may participate in hydrogen bonding or coordination chemistry, unlike purely hydrocarbon-based analogs .

生物活性

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's unique structure, featuring a bromine atom and a methoxybenzyl moiety, contributes to its interaction with biological targets, making it a candidate for further investigation.

This compound has the following chemical characteristics:

- Molecular Formula : C13H12BrNO2

- Molecular Weight : 296.15 g/mol

- CAS Number : 1133116-27-4

- Structure : The compound features a pyrrole ring substituted with a bromine atom and a methoxybenzyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on this compound indicates several promising biological activities:

Anticancer Activity

Studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown potent activity against various cancer cell lines. In vitro studies typically involve assessing cell viability using assays such as MTT or XTT against established cancer cell lines like A549 (lung cancer) and MCF7 (breast cancer).

Table 1: Anticancer Activity of Pyrrole Derivatives

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds provide insights into their effectiveness.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | TBD | |

| Compound C | E. coli | >64 | |

| Compound D | S. aureus | 10.0 |

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within cancerous and microbial cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation in cancer cells.

- Disruption of Membrane Integrity : In bacteria, it may disrupt membrane integrity, leading to cell death.

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives, including those similar to this compound. For example:

- Synthesis and Evaluation : A study synthesized several pyrrole derivatives and evaluated their anticancer activities against A549 cells, finding that modifications significantly influenced potency.

- Antimicrobial Testing : Another study screened various pyrrole derivatives against resistant strains of bacteria, highlighting the need for novel compounds to combat antibiotic resistance.

常见问题

Q. Q1. What are optimized synthetic routes for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde?

Methodological Answer: The synthesis of pyrrole-2-carbaldehyde derivatives often employs palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, a high-yield approach (up to 98%) involves coupling a brominated pyrrole precursor with a 4-methoxybenzyl group under Suzuki-Miyaura conditions, using Pd(PPh₃)₄ as a catalyst and a boronic acid derivative. Reaction optimization should focus on temperature control (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions . Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity.

Q. Q2. How can structural characterization be performed for this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the aldehyde proton (δ ~9.5–10.0 ppm) and aromatic protons from the 4-methoxybenzyl group (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1680–1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (C₁₃H₁₂BrNO₂) with ≤0.3% deviation from theoretical values .

Q. Q3. What safety precautions are critical during handling?

Methodological Answer: Refer to GHS hazard codes:

- H315/H319 : Wear nitrile gloves and eye protection to avoid skin/eye irritation.

- H335 : Use in a fume hood to prevent inhalation of dust/aerosols.

- P261/P305+P351+P338 : Avoid exposure to moisture and store in a desiccator at 2–8°C .

Advanced Research Questions

Q. Q4. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the pyrrole 5-position activates the ring for electrophilic substitution but may deactivate it toward nucleophilic attack. DFT calculations can map electron density distribution, showing reduced LUMO energy at the aldehyde group, favoring nucleophilic additions. Experimental validation involves comparing reaction rates with non-brominated analogs under identical conditions (e.g., Knoevenagel condensations) .

Q. Q5. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: For ambiguous NMR signals (e.g., overlapping aromatic protons), use:

Q. Q6. How can computational modeling predict biological activity for this compound?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. A 2022 study on triazole-pyridine hybrids demonstrated IC₅₀ values correlated with binding affinity to EGFR kinase (PDB: 1M17) .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability. Validate with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. Q7. What are the challenges in analyzing degradation products under thermal stress?

Methodological Answer:

- HPLC-MS/MS : Monitor degradation pathways (e.g., Maillard reaction byproducts like pyrralines) under controlled heating (40–100°C) .

- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to trace decarbonylation or oxidation products .

Critical Analysis of Contradictions

- Synthetic Yields : reports yields up to 98%, but reproducibility may vary due to trace moisture or catalyst loading. Validate with controlled moisture-free conditions .

- Biological Activity : While highlights anticancer potential, conflicting data may arise from assay variability (e.g., cell line specificity). Standardize protocols using NCI-60 panel screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。